molecular formula C11H12ClN3O B1474822 (1-(2-chloro-4-methylbenzyl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 1701706-94-6

(1-(2-chloro-4-methylbenzyl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No. B1474822
CAS RN: 1701706-94-6
M. Wt: 237.68 g/mol
InChI Key: ZWGMNPJEPCYESD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of triazole, which is a class of five-membered ring compounds with three nitrogen atoms in the ring. It also has a benzyl group (a benzene ring attached to a CH2 group) which is substituted with a chlorine atom and a methyl group .


Molecular Structure Analysis

The compound contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. Attached to this ring is a methanol group. Also attached to the triazole ring is a benzyl group, which is a benzene ring attached to a CH2 group. The benzene ring is substituted with a chlorine atom and a methyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of the polar methanol group could impart some degree of solubility in polar solvents. The benzene ring is typically associated with aromaticity and stability .

Scientific Research Applications

  • π-Hole Tetrel Bonding Interactions : A study by Ahmed et al. (2020) explored the synthesis and characterization of four triazole derivatives, including a compound similar to your query. These compounds form self-assembled dimers in the solid state, enabling tetrel bonding interactions. This research contributes to understanding molecular interactions and assembly in solid-state chemistry (Ahmed et al., 2020).

  • Synthesis and Enzyme Inhibition Studies : Bekircan et al. (2015) synthesized novel heterocyclic compounds derived from a compound structurally similar to your query. They investigated these compounds for their lipase and α-glucosidase inhibition properties, contributing to the field of medicinal chemistry (Bekircan et al., 2015).

  • Copper-Catalyzed Azide–Alkyne Cycloaddition : Tale et al. (2015) reported the synthesis of a 1,2,3-triazole-based ligand, which promoted the rate enhancement of copper-catalyzed azide–alkyne cycloaddition. This research is significant in the field of organic synthesis and catalyst development (Tale et al., 2015).

  • Crystal Structure Analysis : Dong and Huo (2009) focused on the synthesis and crystal structure of a compound closely related to your query. Their research adds value to the field of crystallography and molecular structure analysis (Dong & Huo, 2009).

  • Microwave-Assisted Synthesis and Theoretical Studies : Moreno-Fuquen et al. (2019) developed an efficient approach for the synthesis of heterocyclic amides, using a microwave-assisted Fries rearrangement. This research is notable for its contribution to green chemistry and theoretical chemistry studies (Moreno-Fuquen et al., 2019).

  • Antimicrobial Activity of Benzofuran Based 1,2,3-Triazoles : Sunitha et al. (2017) synthesized novel benzofuran based 1,2,3-triazoles and evaluated their antimicrobial activity. This study contributes to the development of new antimicrobial agents (Sunitha et al., 2017).

properties

IUPAC Name

[1-[(2-chloro-4-methylphenyl)methyl]triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c1-8-2-3-9(11(12)4-8)5-15-6-10(7-16)13-14-15/h2-4,6,16H,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGMNPJEPCYESD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2C=C(N=N2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(2-chloro-4-methylbenzyl)-1H-1,2,3-triazol-4-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-(2-chloro-4-methylbenzyl)-1H-1,2,3-triazol-4-yl)methanol
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(1-(2-chloro-4-methylbenzyl)-1H-1,2,3-triazol-4-yl)methanol
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(1-(2-chloro-4-methylbenzyl)-1H-1,2,3-triazol-4-yl)methanol
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(1-(2-chloro-4-methylbenzyl)-1H-1,2,3-triazol-4-yl)methanol
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(1-(2-chloro-4-methylbenzyl)-1H-1,2,3-triazol-4-yl)methanol
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(1-(2-chloro-4-methylbenzyl)-1H-1,2,3-triazol-4-yl)methanol

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